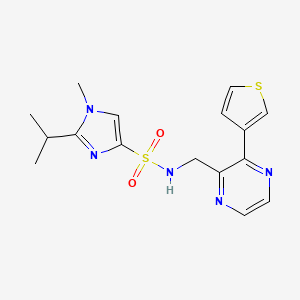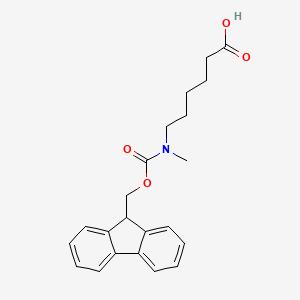
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid, has the molecular formula C22H25NO4 . It is a solid substance and is used in research .
Molecular Structure Analysis
The molecular weight of this compound is 367.4382 . The InChI code for this compound is provided , which can be used to generate its molecular structure.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 558.2±29.0 °C and a predicted density of 1?±.0.06 g/cm3 . It has a predicted pKa value of 4.75±0.10 . The compound should be stored at 2-8°C .Scientific Research Applications
Synthesis of Non-Proteinogenic Amino Acids
The compound has been utilized in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative, showcasing its role in the production of non-proteinogenic amino acids with good overall yield. This process involves the transformation of (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid into a derivative incorporating the 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid motif, demonstrating its utility in complex organic syntheses (Adamczyk & Reddy, 2001).
Fluorescent Labeling Reagent
A novel fluorophore, 6-methoxy-4-quinolone, derived from an oxidation product, has shown remarkable characteristics for biomedical analysis due to its strong fluorescence across a wide pH range in aqueous media. This fluorophore's utility extends to being a fluorescent labeling reagent for carboxylic acids, highlighting its significance in sensitive and efficient biomolecular detection (Hirano et al., 2004).
Preparation of Fmoc-Protected β2-Homoamino Acids
The preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides has been reported, utilizing the compound as a protective group. This method is suitable for large-scale preparation, indicating its pivotal role in the synthesis of peptides and its contribution to advancing peptide chemistry (Šebesta & Seebach, 2003).
Surfactants for Carbon Nanotubes
The compound has also been used as a surfactant for carbon nanotubes, where N-Fluorenyl-9-methoxycarbonyl-protected amino acids facilitated homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application underscores its role in nanotechnology and materials science, particularly in enhancing the dispersion and stabilization of carbon nanotubes (Cousins et al., 2009).
Safety and Hazards
Mechanism of Action
It’s worth noting that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for amino acids in solid-phase peptide synthesis. It’s removed under basic conditions, allowing the free amine to react with the next activated amino acid in the sequence .
Biochemical Analysis
Biochemical Properties
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as a protecting group for amino acids, preventing unwanted side reactions during peptide bond formation. This compound interacts with enzymes such as peptidases and proteases, which are responsible for cleaving peptide bonds. The interaction between this compound and these enzymes is essential for the selective protection and deprotection of amino groups, ensuring the accurate synthesis of peptides .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, which are key regulators of cell signaling. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by binding to DNA or RNA, affecting the transcription and translation processes. The molecular mechanism of this compound involves complex interactions with various biomolecules, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical processes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of specific metabolites. The metabolic pathways of this compound are complex and involve multiple enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall effectiveness in biochemical processes .
Properties
IUPAC Name |
6-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-23(14-8-2-3-13-21(24)25)22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,2-3,8,13-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRDWMGJZQEECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173690-47-6 |
Source


|
| Record name | 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
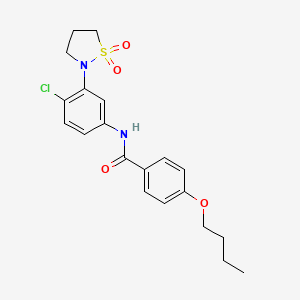
![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611608.png)
![4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2611611.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2611612.png)
![1-methyl-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2611615.png)
![3-(5-Chloropyridin-2-yl)-2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanylmethylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2611617.png)
![Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2611618.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone](/img/structure/B2611621.png)
![2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2611622.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2611624.png)
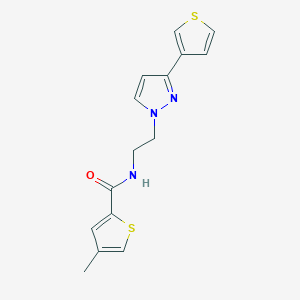
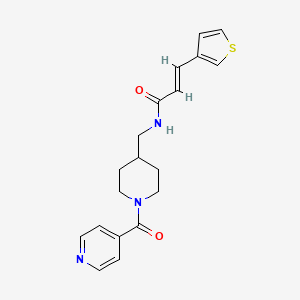
![1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea](/img/structure/B2611627.png)
